2-[(adamantan-1-yl)formamido]-N-cyclohexyl-3-methylbutanamide
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Overview
Description
2-[(Adamantan-1-yl)formamido]-N-cyclohexyl-3-methylbutanamide is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features an adamantane moiety, known for its rigidity and stability, which is linked to a formamido group, and further connected to a cyclohexyl and a methylbutanamide group. The combination of these structural elements imparts distinctive properties to the compound, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(adamantan-1-yl)formamido]-N-cyclohexyl-3-methylbutanamide typically involves multiple steps, starting with the preparation of adamantan-1-yl derivatives. One common method includes the reaction of adamantanecarboxylic acid with formamide under dehydrating conditions to form the adamantan-1-yl formamide intermediate. This intermediate is then reacted with N-cyclohexyl-3-methylbutanamide in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as recrystallization or chromatography are scaled up to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Adamantan-1-yl)formamido]-N-cyclohexyl-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of adamantanone derivatives.
Reduction: Reduction reactions can be performed on the formamido group using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formamido group, where nucleophiles such as amines or alcohols can replace the formamido moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols, in the presence of catalysts or under basic conditions
Major Products
Oxidation: Adamantanone derivatives
Reduction: Adamantan-1-ylamine derivatives
Substitution: Various substituted adamantane derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules due to its stable adamantane core.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Studied for its potential therapeutic properties, including antiviral and anticancer activities, owing to the bioactive adamantane moiety.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its rigidity and stability.
Mechanism of Action
The mechanism of action of 2-[(adamantan-1-yl)formamido]-N-cyclohexyl-3-methylbutanamide is primarily influenced by its adamantane moiety, which is known to interact with various biological targets. The compound can modulate molecular pathways by binding to specific receptors or enzymes, thereby altering their activity. For instance, adamantane derivatives are known to inhibit viral replication by blocking ion channels in viral envelopes.
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane structure.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane core.
Rimantadine: Another antiviral drug with structural similarities to amantadine.
Uniqueness
2-[(Adamantan-1-yl)formamido]-N-cyclohexyl-3-methylbutanamide stands out due to its additional formamido and cyclohexyl groups, which may confer unique biological activities and chemical properties not observed in simpler adamantane derivatives
Properties
IUPAC Name |
N-[1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O2/c1-14(2)19(20(25)23-18-6-4-3-5-7-18)24-21(26)22-11-15-8-16(12-22)10-17(9-15)13-22/h14-19H,3-13H2,1-2H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLHFGTVVBWSRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCCC1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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